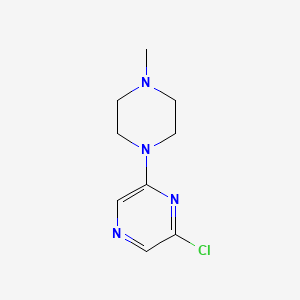

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

概要

説明

“2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine” is a chemical compound with the CAS Number: 61655-77-4. It has a molecular weight of 212.68 . The IUPAC name for this compound is 1-(6-chloro-2-pyrazinyl)-4-methylpiperazine .

Molecular Structure Analysis

The InChI code for “2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine” is 1S/C9H13ClN4/c1-13-2-4-14(5-3-13)9-7-11-6-8(10)12-9/h6-7H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature . The storage temperature is recommended to be in a refrigerator .科学的研究の応用

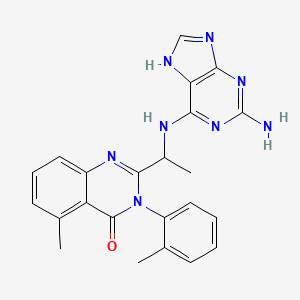

Serotonin Receptor Agonism

MK-212 is identified as a centrally active serotonin agonist. Research has demonstrated its ability to stimulate serum cortisol and prolactin secretion in humans, indicating its potential utility in studying serotonin (5-HT) receptor sensitivity and neuroendocrine effects. The mechanism underlying this stimulation suggests a serotonin (5-HT2) receptor pathway, highlighting MK-212's role in neuroendocrine research and its capacity to serve as a tool for understanding serotonergic system functions in humans (Lowy & Meltzer, 1988).

Neuroendocrine Effects

Further exploration of MK-212's effects has revealed its influence on body temperature regulation, particularly in the context of neurological conditions such as schizophrenia. The compound's action as a 5-HT1C/5-HT2 agonist has been linked to temperature elevation in normal controls, contrasting with mixed responses in schizophrenic patients. This discrepancy supports the hypothesis of altered 5-HT2 receptor responsivity in schizophrenia, making MK-212 a valuable asset in psychiatric research to elucidate the serotonergic system's role in temperature regulation and behavior (Lee et al., 1992).

Pharmacokinetics and Metabolism

Investigations into the pharmacokinetics and metabolic pathways of drugs related to 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine have provided insights into their bioavailability, metabolism, and therapeutic potential. For instance, studies on oltipraz, a compound with structural similarities, have evaluated its pharmacokinetics in patients with liver conditions, suggesting the importance of understanding metabolic transformations and the effects on systemic drug levels for optimal therapeutic outcomes (Kim et al., 2010).

Clinical Implications in Psychiatric Disorders

Research involving MK-212 extends to its clinical implications, particularly in psychiatric disorders. The compound's serotonergic activity has been investigated in relation to disorders such as cocaine addiction, where it has shown potential for revealing alterations in serotonergic function among addicts. Such studies contribute to a deeper understanding of addiction mechanisms and the exploration of therapeutic targets (Lee & Meltzer, 1994).

Safety and Hazards

特性

IUPAC Name |

2-chloro-6-(4-methylpiperazin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c1-13-2-4-14(5-3-13)9-7-11-6-8(10)12-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVHGTJAFGHEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432826 | |

| Record name | 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine | |

CAS RN |

61655-77-4 | |

| Record name | 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

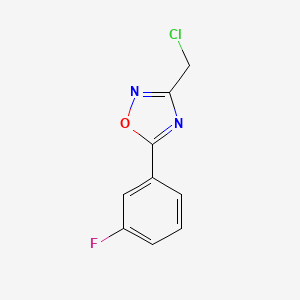

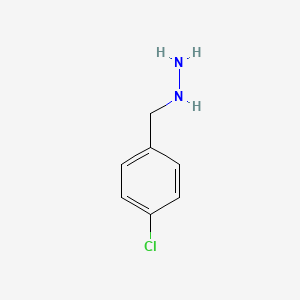

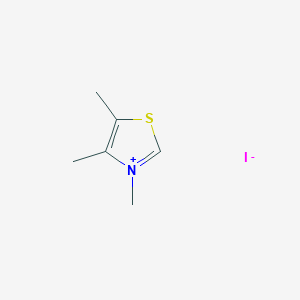

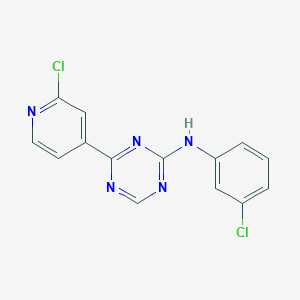

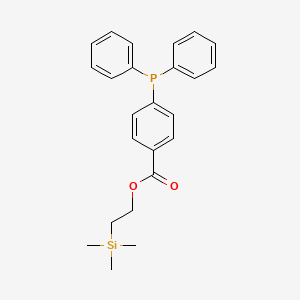

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4R)-4-hydroxy-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1600112.png)